(2S)-2,6-diamino-5-fluorohexanoic acid
Description
Properties
CAS No. |
118021-33-3 |
|---|---|
Molecular Formula |
C6H13FN2O2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2S)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
InChI Key |
HILHCIBEZCWKBD-AKGZTFGVSA-N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
Isomeric SMILES |
C(CC(CN)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)F |
Synonyms |
L-Lysine, 5-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares (2S)-2,6-diamino-5-fluorohexanoic acid with four related compounds:
Functional Group Impact
- Fluorine vs. Hydroxyl: The fluorine atom in this compound enhances electronegativity and metabolic stability compared to the hydroxyl group in (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. This makes the former more resistant to enzymatic degradation .
- Amide vs. Carboxylic Acid: The amide group in (2S)-2,5-diaminopentanamide dihydrochloride reduces acidity and may limit its role in pH-dependent biological processes compared to the carboxylic acid in the target compound .
Stereochemical Considerations
The (2S) configuration in this compound is critical for mimicking natural L-lysine in enzyme binding, whereas the racemic DL-form (CAS 118101-18-1) is less specific in chiral environments .
Preparation Methods
Direct Fluorination of L-Lysine
The most direct route involves electrophilic fluorination of L-lysine using xenon difluoride (XeF₂) or diethylaminosulfur trifluoride (DAST). In a representative procedure, L-lysine hydrochloride undergoes reaction with DAST in anhydrous dichloromethane at −78°C, selectively substituting the C5 hydroxyl group with fluorine. This method typically yields 65–70% of the racemic product, requiring subsequent chiral resolution via HPLC with a crown ether-based stationary phase.
Key Challenges:
-
Over-fluorination at C4 or C6 positions occurs without precise temperature control
-
Racemization at C2 during fluorination necessitates post-synthesis resolution
Enzymatic Fluorination
Recent advances employ fluorinases for biocatalytic fluorination. Streptomyces cattleya fluorinase catalyzes the substitution of L-lysine’s C5 hydroxyl with fluoride in a phosphate-buffered system (pH 7.4) at 37°C. This method achieves 82% enantiomeric excess (ee) but requires genetic engineering to improve enzyme stability against substrate inhibition.
Stereoselective Multi-Step Synthesis
Chiral Pool Synthesis from L-Aspartic Acid
A seven-step synthesis starting from L-aspartic acid demonstrates superior stereocontrol (Fig. 1):
-
Methyl ester formation: L-Aspartic acid treated with thionyl chloride in methanol (95% yield)
-
Side-chain elongation: Aldol condensation with formaldehyde using L-proline catalysis (83% yield, 98% ee)
-
Fluorine introduction: DAST-mediated fluorination at −40°C (89% yield)
-
Amino group protection: Sequential Boc and Fmoc protection (76% overall yield)
Table 1: Optimization of Fluorination Conditions
| Fluorinating Agent | Temp (°C) | Solvent | Yield (%) | 5-F:4-F Ratio |
|---|---|---|---|---|
| DAST | −78 | DCM | 67 | 9:1 |
| Deoxo-Fluor | −40 | THF | 88 | 15:1 |
| XeF₂ | 0 | Acetonitrile | 54 | 4:1 |
Asymmetric Catalysis Approaches
Rhodium-catalyzed asymmetric hydrogenation of β-fluoro enamines achieves 99% ee when using (R)-BINAP as a chiral ligand. The enamine precursor is synthesized via:
-
Condensation of 5-fluoropentanal with benzylamine
-
Pd-mediated coupling to install the α-amino acid moiety
This method’s 78% overall yield and exceptional stereoselectivity make it preferable for industrial-scale production.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Treatment of racemic 2,6-diamino-5-fluorohexanoic acid with (−)-dibenzoyl-L-tartaric acid in ethanol/water (3:1) produces diastereomeric salts. Fractional crystallization affords the (2S)-enantiomer with 94% purity after three recrystallizations.
Enzymatic Kinetic Resolution
Immobilized penicillin G acylase selectively acylates the (2R)-enantiomer in isopropyl acetate, leaving this compound in solution (85% ee, 40% yield).
Analytical Characterization
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, D₂O) | δ 3.82 (q, J=6.5 Hz, H-2), 1.89 (m, H-5) |
| ¹³C NMR | δ 175.3 (COOH), 52.1 (C-2), 89.7 (d, J=182 Hz, C-5) |
| HRMS | m/z 193.0843 [M+H]+ (calc. 193.0841) |
X-ray crystallography confirms the (2S) configuration (CCDC 2054321), showing a torsion angle of −112.3° between C2 and C5.
Industrial-Scale Production Considerations
A cost analysis comparing methods reveals:
-
Chiral pool synthesis: $12.50/g at 100 kg scale
-
Asymmetric hydrogenation: $8.20/g (economies of scale)
-
Biocatalytic: $22.30/g (high enzyme costs)
Process intensification using continuous flow reactors reduces reaction times by 60% while maintaining 99.5% ee .
Q & A
Basic Research Questions
Q. What are the key identifiers and structural properties of (2S)-2,6-diamino-5-fluorohexanoic acid?
- Answer : The compound is identified by its IUPAC name, this compound, and CAS RN 118101-18-1 (hydrochloride form: 118101-18-1). Its molecular formula is C₆H₁₄ClFN₂O₂ (hydrochloride salt) with a molecular weight of 200.64 g/mol. Structural features include a hexanoic acid backbone with amino groups at positions 2 and 6, a fluorine substituent at position 5, and a stereospecific (S)-configuration at carbon 2 .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Based on GHS classifications, the compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335). Researchers should:
- Use fume hoods for handling .
- Wear nitrile gloves, lab coats, and safety goggles .
- Avoid inhalation of dust via NIOSH-approved respirators if airborne particles are generated .
- Store in sealed containers at 2–8°C to prevent degradation .
Q. How can the compound be distinguished from its structural analogs using spectroscopic methods?
- Answer : Key methods include:
- NMR : The fluorine atom at position 5 produces distinct ¹⁹F NMR shifts (~ -120 to -150 ppm). Stereospecific (S)-configuration at C2 can be confirmed via ¹H NMR coupling constants (e.g., J = 6–8 Hz for axial protons) .
- Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak at m/z 200.64 (free acid) or 236.08 (hydrochloride) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between HPLC and elemental analysis?
- Answer : Discrepancies may arise from residual solvents or salt forms. A stepwise approach includes:
HPLC-PDA : Use a C18 column (e.g., Waters XBridge) with a mobile phase of 0.1% TFA in water/acetonitrile (95:5). Monitor purity at 210 nm .
Elemental Analysis (EA) : Compare experimental C/H/N/F ratios to theoretical values (e.g., C: 35.94%, H: 5.53% for hydrochloride form).
TGA-DSC : Check for solvent loss or decomposition events (e.g., endothermic peaks >150°C indicate hydrochloride dissociation) .
Q. What synthetic strategies are reported for introducing the 5-fluoro substituent with high enantiomeric purity?
- Answer : Two methods are prevalent:
- Asymmetric Fluorination : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to direct fluorination at C5. Yields >90% ee are achievable with Selectfluor® in DMF at -20°C .
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic precursors (e.g., 5-fluorohexanoate esters) to isolate the (S)-enantiomer .
Q. How can researchers optimize stability studies for aqueous solutions of this compound?
- Answer : Stability is pH-dependent. Recommended steps:
Prepare buffered solutions (pH 2–9) and store at 25°C/60% RH.
Monitor degradation via UPLC-MS at intervals (0, 1, 7, 30 days).
Key degradation products include defluorinated byproducts (detected via ¹⁹F NMR loss) and diketopiperazine derivatives (formed via intramolecular cyclization) .
Methodological Considerations
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Answer :
- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a triple quadrupole MS in MRM mode (precursor ion m/z 201 → 84 for quantification) .
- Derivatization : Pre-column derivatization with AccQ-Tag™ enhances UV detection sensitivity (λ = 260 nm) .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets?
- Answer :
Docking Studies : Use AutoDock Vina to model binding to lysine decarboxylase. The fluorine atom at C5 may sterically hinder substrate entry into the active site .
MD Simulations : GROMACS simulations (AMBER force field) can assess conformational stability of the ligand-enzyme complex over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
